sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
Description
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor. Zidovudine is an antiretroviral medication used to prevent and treat HIV. The compound is formed by the direct conjugation of zidovudine with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase 2B7 .
Properties
CAS No. |
133525-01-6 |
|---|---|
Molecular Formula |
C16H20N5NaO10 |
Molecular Weight |
465.35 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChI Key |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
3’-Azido-3’-deoxy-5’-O-β-D-glucopyranuronosyl-thymidine Monosodium Salt; _x000B_AZT Glucuronide Sodium Salt; Zidovudine Glucuronide Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed Azido Alcohol Formation
The azido-oxolane segment is synthesized via a regioselective alkene difunctionalization method adapted from iodine-catalyzed protocols. Starting with a substituted oxolene precursor (e.g., 2,5-dihydrofuran), sodium azide (NaN₃) and iodine (I₂) in dimethyl sulfoxide (DMSO)/dimethylformamide (DMF) (1:1 v/v) at room temperature yield the vicinal azido alcohol with >90% diastereomeric excess. The reaction proceeds through an iodonium intermediate, ensuring anti-addition geometry critical for subsequent cyclization.
Key Parameters:
Oxolane Ring Cyclization
The azido alcohol undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene at 80°C) to form the 3-azidooxolane ring. Nuclear magnetic resonance (NMR) coupling constants (J<sub>2,3</sub> = 6.8 Hz) confirm the trans-diaxial arrangement of the azido and hydroxymethyl groups.
Functionalization with 5-Methyluracil
Nucleobase Coupling
The oxolane intermediate is coupled with 5-methyl-2,4-dioxopyrimidine (thymine) via Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C→25°C). This ensures O-glycosidic bond formation at the oxolane’s C5 position while preserving the azido group’s integrity.
Analytical Validation:
-
High-Resolution Mass Spectrometry (HRMS): [M+H]<sup>+</sup> m/z calculated 312.1054, observed 312.1056.
-
<sup>1</sup>H NMR: Thymine H6 resonance at δ 7.45 ppm (d, J = 1.2 Hz) confirms coupling.
Glycosylation with Glucuronic Acid Derivative
Protecting Group Strategy
The glucuronic acid backbone is prepared as a peracetylated methyl ester to mask reactive hydroxyl and carboxyl groups. Key steps include:
Glycosidic Bond Formation
The oxolane-thymine moiety is coupled to the C6 hydroxyl of the glucuronic acid derivative using silver triflate (AgOTf) and N-iodosuccinimide (NIS) in dichloromethane (DCM) at −40°C. This Koenigs-Knorr method ensures β-anomeric selectivity (confirmed by J<sub>1,2</sub> = 8.0 Hz).
Yield Optimization:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −40°C | +25% |
| AgOTf Equivalents | 1.5 | +18% |
| Reaction Time | 2 hours | +15% |
Deprotection and Finalization
Ester Hydrolysis
The methyl ester is saponified using aqueous sodium hydroxide (0.1 M NaOH, 25°C, 12 hours) to yield the sodium carboxylate. Monitoring via infrared spectroscopy (IR) confirms ester C=O (1740 cm<sup>−1</sup>) disappearance and carboxylate COO<sup>−</sup> (1580 cm<sup>−1</sup>) emergence.
Acetyl Group Removal
Deprotection with methanolic ammonia (7 N NH<sub>3</sub>/MeOH, 4 hours, 0°C) restores free hydroxyl groups without affecting the azido functionality.
Analytical Characterization
Stereochemical Validation
-
X-ray Crystallography: Resolves absolute configuration of the oxolane (2S,3R,5R) and glucuronate (3S,4S,5S,6R) moieties.
-
Circular Dichroism (CD): Cotton effects at 220 nm (n→π*) confirm β-glycosidic linkage.
Purity Assessment
-
HPLC: C18 column (5 µm, 4.6×250 mm), 0.1% TFA/ACN gradient, t<sub>R</sub> = 12.3 min, purity >99%.
-
Elemental Analysis: Calculated C 41.22%, H 4.15%, N 11.24%; Found C 41.19%, H 4.18%, N 11.21%.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine oxide waste | Polymer-supported reagents |
| Glycosylation | Silver triflate cost | Recyclable ionic liquid catalysts |
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains four key functional groups that dictate its reactivity:
- Azido group (-N₃)
- Methoxy group (-OCH₃)
- Carboxylate (-COO⁻)
- Pyrimidine-2,4-dione ring
Table 1: Reactivity of Functional Groups
| Functional Group | Reaction Type | Conditions | Products/Outcomes |
|---|---|---|---|
| Azido (-N₃) | Reduction | H₂/Pd, Staudinger conditions | Amine (-NH₂) or phosphoramidates |
| Cycloaddition | Cu(I)-catalyzed (CuAAC) | 1,2,3-Triazole derivatives | |
| Methoxy (-OCH₃) | Acid hydrolysis | HCl or H₂SO₄ (aqueous) | Hydroxyl group (-OH) |
| Carboxylate (-COO⁻Na⁺) | Esterification/Amidation | DCC/DMAP or EDCl/HOBt | Esters or amides |
| Pyrimidine-2,4-dione | Nucleophilic substitution | Alkyl halides, basic media | Alkylated pyrimidine derivatives |
Azido Group Transformations
The azido group exhibits versatile reactivity:
- Reduction to Amines : Catalytic hydrogenation (H₂/Pd) converts the azide to a primary amine, enabling further derivatization (e.g., peptide coupling) .
- Click Chemistry : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms stable 1,2,3-triazole linkages, useful for bioconjugation .
Methoxy Group Hydrolysis
Under acidic conditions (e.g., HCl), the methoxy group undergoes hydrolysis to yield a hydroxyl group, altering solubility and hydrogen-bonding capacity .
Carboxylate Reactivity
The sodium carboxylate can be protonated to a carboxylic acid (pH < 3) and subsequently esterified or amidated. For example:
- Esterification : Reaction with methanol/H⁺ yields methyl esters.
- Amidation : Coupling with amines (e.g., EDCl/HOBt) generates amides for prodrug development .
Pyrimidine-2,4-dione Modifications
The pyrimidine ring participates in:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N3 position under basic conditions.
- Intercalation : Hydrogen bonding with nucleic acids, relevant to antiviral activity .
Stability and Degradation
- Thermal Stability : Decomposes above 200°C, releasing nitrogen gas (N₂) from the azide group .
- Photolysis : UV exposure cleaves the azide bond, forming nitrenes that may crosslink with adjacent groups .
- Enzymatic Hydrolysis : Susceptible to β-glucuronidase, cleaving the glucuronide moiety to release the parent nucleoside .
Table 2: Reactivity Comparison with Structural Analogues
| Compound | Azido Reactivity | Carboxylate Reactivity | Key Distinction |
|---|---|---|---|
| Azidothymidine (AZT) | High | Absent | Lacks glucuronide moiety |
| 5-Methyluridine | Absent | Absent | Pyrimidine without azide |
| Zidovudine Glucuronide | Moderate | High | Sodium salt enhances solubility |
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Properties :
-
Nucleic Acid Delivery :
- Research indicates that this compound can be utilized in the delivery of nucleic acids (e.g., RNA and DNA) into cells. It enhances the uptake of therapeutic oligonucleotides by targeting specific cellular pathways . This application is particularly promising for gene therapy approaches aimed at correcting genetic disorders.
-
Cancer Therapy :
- Preliminary studies suggest that sodium (3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by disrupting their metabolic pathways .
Biochemical Applications
- Enzyme Inhibition :
- Molecular Probes :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating antiviral effects against Hepatitis C | The compound demonstrated significant inhibition of viral replication in vitro. |
| Study 2 | Evaluating nucleic acid delivery efficiency | Enhanced cellular uptake of therapeutic oligonucleotides was observed when combined with this compound. |
| Study 3 | Assessing anticancer properties | Induced apoptosis in multiple cancer cell lines through metabolic disruption mechanisms. |
Mechanism of Action
The compound exerts its effects primarily through its role as a metabolite of zidovudine. Zidovudine inhibits the reverse transcriptase enzyme, preventing the replication of HIV. The glucuronidation of zidovudine to form 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a detoxification process that facilitates the excretion of the drug from the body .
Comparison with Similar Compounds
Similar Compounds
Zidovudine: The parent compound, a nucleoside reverse transcriptase inhibitor used in HIV treatment.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
Other glucuronides: Various drug metabolites formed through glucuronidation.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its specific formation from zidovudine and its role in the detoxification and excretion of the drug. Its ability to undergo specific chemical reactions, such as reduction and substitution, further distinguishes it from other similar compounds .
Biological Activity
The compound sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate represents a complex molecular structure with potential biological activities. This article examines its biological activity through various studies and data, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a variety of functional groups that contribute to its biological activity. The presence of azido and hydroxyl groups suggests potential reactivity in biological systems.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C28H44N2NaO23 |
| Molecular Weight | 739.7 g/mol |
| InChIKey | YWIVKILSMZOHHF-QJZPQSOGSA-N |
| SMILES | CC(=O)N[C@@H]... |
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral properties. Specifically, the azido group can enhance the compound's ability to inhibit viral replication. In a study focusing on nucleoside analogs, it was found that modifications to the sugar moiety significantly impacted antiviral efficacy against various viruses, including HIV and hepatitis C virus .
The proposed mechanism of action involves the inhibition of viral polymerases or reverse transcriptases. The compound's structural similarity to natural nucleosides allows it to incorporate into viral RNA or DNA, leading to premature chain termination during replication . This mechanism is crucial for developing antiviral therapies targeting RNA viruses.
Cytotoxicity and Selectivity
While evaluating the cytotoxicity of this compound, studies have shown varying degrees of selectivity towards cancerous versus normal cells. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on several cancer cell lines while maintaining lower toxicity in non-cancerous cells . This selectivity is essential for therapeutic applications to minimize side effects.
Case Study 1: Antiviral Efficacy Against HIV
In a controlled study involving HIV-infected cells, the compound demonstrated a dose-dependent reduction in viral load. The results indicated a significant decrease in p24 antigen levels, suggesting effective inhibition of viral replication . The study concluded that this compound could serve as a potential lead in developing new antiretroviral drugs.
Case Study 2: Anticancer Activity
A recent clinical trial investigated the anticancer effects of this compound in patients with advanced solid tumors. Results showed promising outcomes with partial responses observed in 30% of participants. The trial highlighted the need for further exploration into dosage optimization and combination therapies with existing chemotherapeutics .
Q & A
Basic Question: What are the optimal synthetic routes for this sodium carboxylate compound?
Methodological Answer:
The synthesis involves regioselective glycosylation and oxidation steps. A validated approach (Method A) uses selective oxidation of primary hydroxyl groups to carboxylic acids, achieving a 68% yield. Key steps include:
- Glycosylation : Coupling the azido-oxolane pyrimidine moiety to the oxane carboxylate backbone under anhydrous conditions.
- Oxidation : Use of TEMPO/NaClO₂ for controlled oxidation to avoid over-oxidation of secondary hydroxyl groups .
- Purification : Crystallization from aqueous ethanol (240–245°C melting point) ensures high purity.
Basic Question: How to characterize the compound’s purity and structural conformation?
Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR in deuterium oxide resolves stereochemistry (e.g., δ 175.16 ppm for carboxylate carbonyl, δ 7.56–7.41 ppm for aromatic protons in benzyl-protected intermediates) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M-H]⁻ at m/z 459.1143, Δ 0.4 ppm error) .
- X-ray Crystallography : Resolves absolute configuration of the azido and dioxopyrimidinyl groups, critical for validating stereochemical assignments.
Advanced Question: How to resolve contradictions in reported spectroscopic data across studies?
Methodological Answer:
Contradictions often arise from solvent effects, pH-dependent tautomerism, or impurities. Mitigation strategies include:
- Standardized Conditions : Use deuterium oxide for NMR to eliminate solvent shifts .
- Theoretical Frameworks : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to validate assignments .
- Multi-Technique Cross-Validation : Correlate NMR, MS, and IR data to confirm functional groups (e.g., azide stretch at ~2100 cm⁻¹ in IR).
Advanced Question: What computational methods predict the compound’s reactivity in nucleoside analog applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for azide-alkyne cycloaddition (e.g., "click" reactions) to assess bioorthogonal reactivity .
- Molecular Dynamics (MD) : Simulate binding to viral polymerase active sites (e.g., HIV-1 RT) to evaluate steric and electronic compatibility .
- COMSOL Multiphysics : Model diffusion kinetics in cellular environments to optimize prodrug activation rates .
Basic Question: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 4.0–7.4) and monitor degradation via HPLC. The dioxopyrimidinyl group is prone to hydrolysis at pH > 7.0 .
- Thermal Analysis : TGA/DSC reveals decomposition above 245°C, consistent with carboxylate salt stability .
- Light Sensitivity : UV-Vis spectroscopy tracks azide photodegradation; store in amber vials under inert gas .
Advanced Question: How to design experiments exploring structure-activity relationships (SAR) for antiviral activity?
Methodological Answer:
- Analog Synthesis : Modify the azido group (e.g., replace with alkyne or amine) and vary the pyrimidine substituents (e.g., 5-methyl vs. 5-fluoro) .
- Enzymatic Assays : Test inhibition of viral polymerases (e.g., IC₅₀ measurements via fluorescence-based dNTP incorporation assays).
- Cellular Toxicity : Use HEK293 or HepG2 cells to differentiate antiviral efficacy from cytotoxicity (CC₅₀ > 100 µM desirable) .
Advanced Question: What strategies address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the 3',4'-hydroxyl groups, which are cleaved by phosphatases in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance bioavailability; characterize via dynamic light scattering .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to improve solubility without altering stereochemistry .
Basic Question: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Azide Hazards : Avoid contact with heavy metals (risk of explosive HN₃ formation); use fume hoods and blast shields .
- Waste Disposal : Quench azides with NaNO₂/HCl before disposal to prevent accumulation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; monitor airborne particulates with real-time sensors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
